molecular formula C25H19Cl3N2O4S B15151682 N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide

N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide

Cat. No.: B15151682
M. Wt: 549.8 g/mol
InChI Key: HIOCOQYGGLSKBR-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide is a complex organic compound with a unique structure that includes chlorinated phenyl groups, a dioxoisoindoline moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl and dioxoisoindoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The dioxoisoindoline moiety can be reduced to a dihydroisoindoline.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl groups and dioxoisoindoline moiety may play a role in binding to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4-Fluoroaniline
  • 2,3-Difluorophenol

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide is unique due to its combination of chlorinated phenyl groups, a dioxoisoindoline moiety, and a butanamide backbone, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H19Cl3N2O4S

Molecular Weight

549.8 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C25H19Cl3N2O4S/c1-35-11-10-22(30-24(32)18-12-20(27)21(28)13-19(18)25(30)33)23(31)29-15-4-8-17(9-5-15)34-16-6-2-14(26)3-7-16/h2-9,12-13,22H,10-11H2,1H3,(H,29,31)

InChI Key

HIOCOQYGGLSKBR-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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